REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](OCC)=[O:11])[N:9]=1)[CH3:3].[BH4-].[Na+].C(O)(C)C.[ClH:21]>O>[ClH:21].[CH3:3][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([CH2:10][OH:11])[N:9]=1)[CH3:1] |f:1.2,6.7|
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1SC=C(N1)C(=O)OCC
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for about 14 hours
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The volatile constituents were removed by evaporation
|
Type
|
ADDITION
|
Details
|
Methanol (10 ml.) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to refluxing temperature for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
The isopropanol solution was separated by decantation
|
Type
|
FILTRATION
|
Details
|
the combined solution filtered while hot
|
Type
|
CUSTOM
|
Details
|
to remove insoluble material
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was chilled
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
FILTRATION
|
Details
|
was recovered by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the filter cake from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C)CC=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |